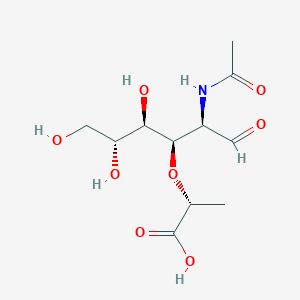

(R)-2-(((2R,3R,4R,5R)-2-Acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxy)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El Ácido N-Acetilmurámico es un compuesto orgánico con la fórmula química C₁₁H₁₉NO₈. Es un monómero del peptidoglicano, un componente crucial de la mayoría de las paredes celulares bacterianas. El compuesto se construye a partir de unidades alternantes de N-acetilglucosamina y ácido N-acetilmurámico, unidas por enlaces cruzados de oligopeptidos en el residuo de ácido láctico del ácido N-acetilmurámico . Este compuesto juega un papel significativo en la integridad estructural y la forma de las células bacterianas.

Aplicaciones Científicas De Investigación

El Ácido N-Acetilmurámico tiene diversas aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de carbohidratos complejos y glicoproteínas.

Biología: El compuesto es esencial en el estudio de la síntesis y estructura de la pared celular bacteriana.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El Ácido N-Acetilmurámico se sintetiza mediante la adición de fosfoenolpiruvato a la N-acetilglucosamina. Esta reacción ocurre exclusivamente en el citoplasma celular . La ruta sintética implica la formación de un enlace éter entre la parte del ácido láctico y la N-acetilglucosamina.

Métodos de Producción Industrial: La producción industrial del Ácido N-Acetilmurámico generalmente implica procesos de fermentación microbiana. Se cultivan cepas bacterianas específicas en condiciones controladas para producir peptidoglicano, del cual se extrae y purifica el Ácido N-Acetilmurámico. El proceso puede implicar hidrólisis enzimática para descomponer el peptidoglicano en sus componentes monoméricos.

Tipos de Reacciones:

Oxidación: El Ácido N-Acetilmurámico puede sufrir reacciones de oxidación, particularmente en los grupos hidroxilo, lo que lleva a la formación de cetonas o aldehídos correspondientes.

Reducción: La reducción del Ácido N-Acetilmurámico puede ocurrir en el grupo carbonilo, convirtiéndolo en un alcohol.

Sustitución: El compuesto puede participar en reacciones de sustitución, donde los grupos funcionales unidos a los átomos de carbono son reemplazados por otros grupos.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Las condiciones varían según el sustituyente, pero los reactivos típicos incluyen halógenos y nucleófilos.

Productos Principales Formados:

Oxidación: Formación de cetonas o aldehídos.

Reducción: Formación de alcoholes.

Sustitución: Formación de derivados sustituidos del Ácido N-Acetilmurámico.

Mecanismo De Acción

El Ácido N-Acetilmurámico ejerce sus efectos al ser un componente crítico de la pared celular bacteriana. Forma parte del polímero de peptidoglicano, que proporciona integridad estructural a las células bacterianas. El compuesto está unido a la N-acetilglucosamina a través de enlaces glucosídicos β-1,4, y la parte lactoil del Ácido N-Acetilmurámico está unida covalentemente a los tallos peptídicos . Esta estructura es esencial para mantener la forma y la rigidez de las células bacterianas, lo que la convierte en un objetivo para los antibióticos que interrumpen la síntesis de la pared celular.

Compuestos Similares:

N-Acetilglucosamina: Otro monómero de peptidoglicano, es estructuralmente similar pero carece de la parte del ácido láctico.

Ácido Murámico: Similar al Ácido N-Acetilmurámico, pero sin el grupo acetilo.

Glucosamina: Un precursor en la biosíntesis del Ácido N-Acetilmurámico, carece de los grupos acetilo y ácido láctico.

Unicidad: El Ácido N-Acetilmurámico es único debido a su papel en la formación del polímero de peptidoglicano, que es esencial para la integridad de la pared celular bacteriana. Su presencia permite la unión cruzada de cadenas peptídicas, proporcionando la resistencia y rigidez necesarias a las paredes celulares bacterianas .

Comparación Con Compuestos Similares

N-Acetylglucosamine: Another monomer of peptidoglycan, it is structurally similar but lacks the lactic acid moiety.

Muramic Acid: Similar to N-Acetylmuramic Acid but without the acetyl group.

Glucosamine: A precursor in the biosynthesis of N-Acetylmuramic Acid, it lacks the acetyl and lactic acid groups.

Uniqueness: N-Acetylmuramic Acid is unique due to its role in forming the peptidoglycan polymer, which is essential for bacterial cell wall integrity. Its presence allows for the cross-linking of peptide chains, providing the necessary strength and rigidity to bacterial cell walls .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for (R)-2-Acetamido-3-O-(1-carboxyethyl)-2-deoxy-D-glucose involves the protection of specific functional groups, followed by the introduction of the carboxyethyl group and the deprotection of the protected functional groups.", "Starting Materials": [ "D-Glucose", "Acetic anhydride", "Ammonium hydroxide", "Methanol", "Sodium bicarbonate", "Ethyl bromoacetate", "Hydrochloric acid", "Sodium hydroxide", "Sodium borohydride", "Chloroacetic acid", "N,N-Diisopropylethylamine", "N-Hydroxysuccinimide", "1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide", "Triethylamine", "Methanesulfonic acid", "Diethyl ether" ], "Reaction": [ "Protection of the hydroxyl groups of D-glucose with acetic anhydride and ammonium hydroxide to form 2,3,4,6-tetra-O-acetyl-D-glucose", "Conversion of 2,3,4,6-tetra-O-acetyl-D-glucose to 2,3,4,6-tetra-O-acetyl-1-thio-D-glucose with methanethiol and sodium bicarbonate", "Alkylation of 2,3,4,6-tetra-O-acetyl-1-thio-D-glucose with ethyl bromoacetate and hydrochloric acid to form 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranosyl ethyl bromoacetate", "Deprotection of the acetyl groups of 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranosyl ethyl bromoacetate with sodium hydroxide to form 2,3,4,6-tetra-O-(β-D-glucopyranosyl)ethyl bromoacetate", "Reduction of 2,3,4,6-tetra-O-(β-D-glucopyranosyl)ethyl bromoacetate with sodium borohydride to form (2R,3S,4R,5R)-2-acetamido-5-(hydroxymethyl)-6-[(2S,3R,4S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-3,4-diol", "Protection of the hydroxyl groups of (2R,3S,4R,5R)-2-acetamido-5-(hydroxymethyl)-6-[(2S,3R,4S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-3,4-diol with chloroacetic acid and N,N-diisopropylethylamine to form (2R,3S,4R,5R)-2-acetamido-5-(2-carboxyethyl)-6-[(2S,3R,4S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-3,4-diol", "Activation of the carboxylic acid group of (2R,3S,4R,5R)-2-acetamido-5-(2-carboxyethyl)-6-[(2S,3R,4S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-3,4-diol with N-hydroxysuccinimide and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide", "Coupling of the activated (2R,3S,4R,5R)-2-acetamido-5-(2-carboxyethyl)-6-[(2S,3R,4S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-3,4-diol with (R)-2-amino-3-hydroxypropanoic acid using triethylamine as a catalyst to form (R)-2-acetamido-3-O-(1-carboxyethyl)-2-deoxy-D-glucose", "Deprotection of the hydroxyl groups of (R)-2-acetamido-3-O-(1-carboxyethyl)-2-deoxy-D-glucose with methanesulfonic acid and diethyl ether to obtain the final product" ] } | |

Número CAS |

10597-89-4 |

Fórmula molecular |

C11H19NO8 |

Peso molecular |

293.27 g/mol |

Nombre IUPAC |

(2R)-2-[(3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid |

InChI |

InChI=1S/C11H19NO8/c1-4(10(16)17)19-9-7(12-5(2)14)11(18)20-6(3-13)8(9)15/h4,6-9,11,13,15,18H,3H2,1-2H3,(H,12,14)(H,16,17)/t4-,6-,7-,8-,9-,11?/m1/s1 |

Clave InChI |

MNLRQHMNZILYPY-MKFCKLDKSA-N |

SMILES isomérico |

C[C@H](C(=O)O)O[C@H]1[C@@H]([C@H](OC([C@@H]1NC(=O)C)O)CO)O |

SMILES |

CC(C(=O)O)OC(C(C=O)NC(=O)C)C(C(CO)O)O |

SMILES canónico |

CC(C(=O)O)OC1C(C(OC(C1O)CO)O)NC(=O)C |

| 10597-89-4 | |

Sinónimos |

2-acetamido-3-O-((S)-1-carboxyethyl)-2-deoxy-D-glucose 2-acetamido-4-O-(1-carboxyethyl)-2-deoxyglucose 2-acetamido-4-O-(1-carboxyethyl)-2-deoxyglucose, (beta-D)-isomer 4-O-NAcMur acetylmuramic acid N-acetylisomuramic acid N-acetylmuramic acid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-5-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B122772.png)